molecular formula C9H11NO3 B11996689 2-(3-Methyl-4-nitrophenyl)ethan-1-ol

2-(3-Methyl-4-nitrophenyl)ethan-1-ol

Cat. No.: B11996689
M. Wt: 181.19 g/mol
InChI Key: IUHPKTJNAUTYMK-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenyl)ethan-1-ol typically involves the nitration of 3-methylphenylethanol. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyl-4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-4-nitrophenyl)ethan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on a methyl-substituted benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(3-methyl-4-nitrophenyl)ethanol

InChI

InChI=1S/C9H11NO3/c1-7-6-8(4-5-11)2-3-9(7)10(12)13/h2-3,6,11H,4-5H2,1H3

InChI Key

IUHPKTJNAUTYMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCO)[N+](=O)[O-]

Origin of Product

United States

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